molecular formula C20H21N3O3 B11074234 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide CAS No. 889944-73-4

2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide

Cat. No.: B11074234
CAS No.: 889944-73-4
M. Wt: 351.4 g/mol
InChI Key: UDDBIYIFZWZDJA-UHFFFAOYSA-N
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Description

2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Phenoxy Acetamide Formation: The final step involves the reaction of the methoxylated beta-carboline with 3-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the beta-carboline core, potentially converting it to tetrahydro-beta-carboline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxylated beta-carboline derivatives.

    Reduction: Tetrahydro-beta-carboline derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing cell signaling pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anticancer, antimicrobial, and neuroprotective effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide stands out due to its phenoxyacetamide moiety, which may confer unique biological activities and chemical reactivity. This structural feature allows for additional interactions with biological targets and the potential for novel therapeutic applications.

Properties

CAS No.

889944-73-4

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C20H21N3O3/c1-25-13-5-6-17-16(10-13)15-7-8-22-19(20(15)23-17)12-3-2-4-14(9-12)26-11-18(21)24/h2-6,9-10,19,22-23H,7-8,11H2,1H3,(H2,21,24)

InChI Key

UDDBIYIFZWZDJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OCC(=O)N

Origin of Product

United States

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